molecular formula C10H8N2O4S B1376601 5-Sulfamoylisoquinoline-1-carboxylic acid CAS No. 1427380-39-9

5-Sulfamoylisoquinoline-1-carboxylic acid

Cat. No. B1376601
CAS RN: 1427380-39-9
M. Wt: 252.25 g/mol
InChI Key: OVGSSIJBRCXYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Sulfamoylisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H8N2O4S and a molecular weight of 252.25 . It is used in scientific research and exhibits diverse applications in fields like medicinal chemistry, drug discovery, and cancer research.


Molecular Structure Analysis

The molecular structure of 5-Sulfamoylisoquinoline-1-carboxylic acid consists of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact structure would require more detailed analysis, possibly involving techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Physical And Chemical Properties Analysis

5-Sulfamoylisoquinoline-1-carboxylic acid has a molecular weight of 252.25 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions would require further investigation .

Scientific Research Applications

Synthesis and Catalytic Applications

  • Facile Synthesis through Pfitzinger Reaction : A study by Ivachtchenko et al. (2004) describes the synthesis of 6-sulfamoylquinoline-4-carboxylic acids from 5-sulfamoylisatins under Pfitzinger reaction conditions, offering insights into novel synthesis methods for related compounds Ivachtchenko et al., 2004.

  • Catalytic Activity in Synthesis of Derivatives : Ghorbani‐Choghamarani and Azadi (2015) reported on the use of functionalized Fe3O4 nanoparticles as catalysts for synthesizing derivatives of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines, highlighting the versatility of related compounds in catalysis Ghorbani‐Choghamarani & Azadi, 2015.

Combinatorial Chemistry and Drug Development

  • Combinatorial Chemical Libraries : Ivachtchenko et al. (2003) developed new combinatorial chemical libraries based on 6-sulfamoyl-4-quinolinecarboxylic acids, derived from 5-sulfamoylisatins, highlighting their potential in drug discovery Ivachtchenko et al., 2003.

  • Potential in Therapeutics for Oxidative-Stress-Related Diseases : Solecka et al. (2014) synthesized derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid and tested them for free-radical scavenging activity, suggesting their potential use in therapeutics for oxidative-stress-related diseases Solecka et al., 2014.

Biological and Medical Applications

  • Antimicrobial Activity : Tiwari et al. (2014) reported that 2-arylquinoline-4-carboxylic acid derivatives showed activity against various bacterial and fungal strains, indicating potential as antimicrobials Tiwari et al., 2014.

  • Inhibitory Activity on 5-Lipoxygenase Product Synthesis : Werz et al. (2008) described a novel class of 5-lipoxygenase product synthesis inhibitors based on the structure of pirinixic acid, highlighting the therapeutic potential of such compounds in inflammatory and allergic diseases Werz et al., 2008.

Mechanism of Action

The mechanism of action of 5-Sulfamoylisoquinoline-1-carboxylic acid is not explicitly mentioned in the available resources. The mechanism of action generally refers to how a compound interacts with biological systems to produce a specific effect. This often involves binding to certain receptors or enzymes, or altering specific biochemical pathways .

Future Directions

The future directions for research on 5-Sulfamoylisoquinoline-1-carboxylic acid could involve exploring its potential applications in medicinal chemistry, drug discovery, and cancer research. Additionally, further studies could focus on its synthesis, chemical reactions, and mechanism of action .

properties

IUPAC Name

5-sulfamoylisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c11-17(15,16)8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14)(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGSSIJBRCXYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Sulfamoylisoquinoline-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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